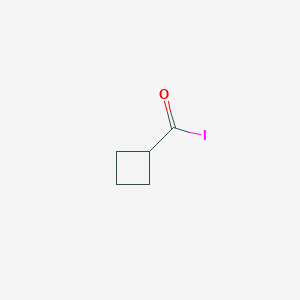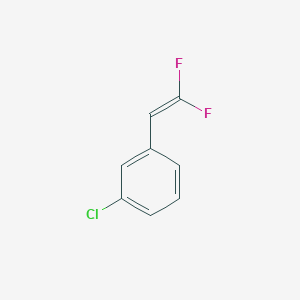
1-Chloro-3-(2,2-difluoroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(2,2-difluoroethenyl)benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a benzene ring substituted with a chlorine atom and a 2,2-difluoroethenyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(2,2-difluoroethenyl)benzene typically involves the introduction of the 2,2-difluoroethenyl group onto a chlorobenzene derivative. One common method is through a halogen exchange reaction, where a precursor compound such as 1-chloro-3-iodobenzene is reacted with a difluoroethenylating agent under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen exchange reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-(2,2-difluoroethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic derivatives.
Addition Reactions: The 2,2-difluoroethenyl group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Addition Reactions: Electrophiles such as bromine or hydrogen chloride can be used, often in the presence of a catalyst like aluminum chloride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution Reactions: Phenolic derivatives.
Addition Reactions: Halogenated or hydrogenated derivatives.
Oxidation Reactions: Hydroxylated or carbonylated derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-3-(2,2-difluoroethenyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(2,2-difluoroethenyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The 2,2-difluoroethenyl group can participate in electrophilic or nucleophilic interactions, while the chlorine atom can undergo substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2,3-difluorobenzene: Similar in structure but with different substitution patterns.
1-Chloro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoroethenyl group.
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: Features a trifluoroethyl group instead of a difluoroethenyl group.
Uniqueness
1-Chloro-3-(2,2-difluoroethenyl)benzene is unique due to the presence of the 2,2-difluoroethenyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
84750-91-4 |
|---|---|
Fórmula molecular |
C8H5ClF2 |
Peso molecular |
174.57 g/mol |
Nombre IUPAC |
1-chloro-3-(2,2-difluoroethenyl)benzene |
InChI |
InChI=1S/C8H5ClF2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-5H |
Clave InChI |
NDUJPBZFVDVMCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
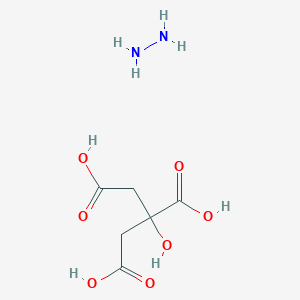
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
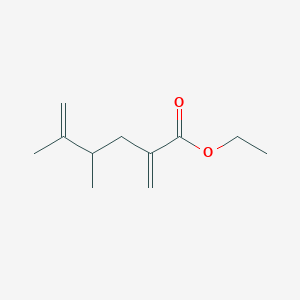
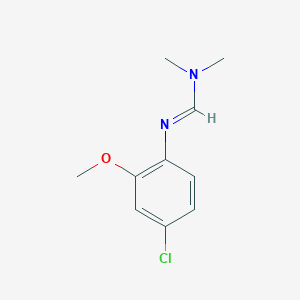
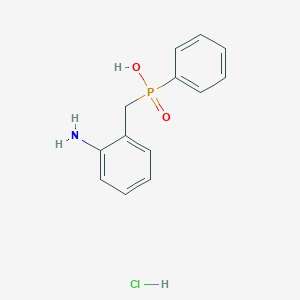
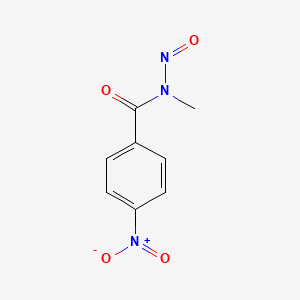

![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
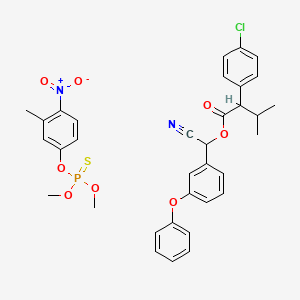
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
